molecular formula C19H17ClN2O2 B609939 PF-04822163 CAS No. 1798334-07-2

PF-04822163

Cat. No.: B609939
CAS No.: 1798334-07-2
M. Wt: 340.807
InChI Key: MMLGZRFGZAYZTE-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-04822163 is a potent and selective phosphodiesterase 1 (PDE1) inhibitor developed primarily for positron emission tomography (PET) imaging applications. PDE1, a calcium/calmodulin-dependent enzyme, is implicated in neurodegenerative and psychiatric disorders due to its regulatory role in cyclic nucleotide signaling pathways. Among its isoforms, PDE1B is predominantly expressed in the brain, making it a critical therapeutic target . This compound exhibits high affinity for PDE1B (IC₅₀ = 0.0024 μM) and PDE1C (IC₅₀ = 0.0070 μM), with >10⁵-fold selectivity over other PDE families, such as PDE5 and PDE10 . Structurally, it belongs to the quinazoline class and features a 7,8-dimethoxylation pattern that optimizes hydrophobic interactions within the PDE1 catalytic pocket .

Properties

CAS No.

1798334-07-2

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.807

IUPAC Name

(S)-4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline

InChI

InChI=1S/C19H17ClN2O2/c1-23-16-8-7-14-17(21-10-22-18(14)19(16)24-2)13-6-4-11-3-5-12(20)9-15(11)13/h3,5,7-10,13H,4,6H2,1-2H3/t13-/m0/s1

InChI Key

MMLGZRFGZAYZTE-ZDUSSCGKSA-N

SMILES

COC1=C2C(C([C@H]3CCC4=C3C=C(Cl)C=C4)=NC=N2)=CC=C1OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-04822163;  PF 04822163;  PF04822163;  PF-4822163;  PF 4822163;  PF4822163.

Origin of Product

United States

Comparison with Similar Compounds

Potency and Selectivity

The table below compares PF-04822163 with other PDE1 inhibitors based on IC₅₀ values and selectivity profiles:

Compound PDE1B IC₅₀ (μM) PDE1C IC₅₀ (μM) Selectivity (vs. Other PDEs) Key Applications
This compound 0.0024 0.0070 >10⁵ PET imaging, peripheral PDE1 inhibition
ITI-214 0.009 0.008 >1000 Neurodegenerative disorders (clinical trials)
SCH-51866 0.012 0.015 >500 Cardiovascular research
IBMX 5.2 4.8 Non-selective Broad-spectrum PDE inhibitor
(S)-PF-04677940 0.004 0.006 >10⁴ Preclinical CNS studies

Key Findings :

  • This compound is 10–100× more potent than ITI-214 and SCH-51866, with superior selectivity (>10⁵ vs. ~10³ for others) .
  • Unlike IBMX, a non-selective PDE inhibitor, this compound avoids off-target effects on PDE5 or PDE10, critical for accurate PET imaging .
Structural and Pharmacokinetic Advantages
  • 7,8-Dimethoxylation : This structural motif in this compound enhances hydrophobic interactions with PDE1B’s Tyr385, Phe392, and Leu409 residues, as shown in X-ray crystallography (PDB 5W6E) . Modifications such as pyrazole N-methylation or transpositions reduce potency by up to 66-fold .
  • Stereochemistry : The (S)-enantiomer of PF-04827736 (a derivative) exhibits 66× higher PDE1B affinity than its (R)-counterpart, underscoring the importance of stereochemical precision in this class .
  • Peripheral Restriction : Unlike ITI-214 and SCH-51866, which cross the blood-brain barrier (BBB), this compound is designed for peripheral action, minimizing CNS-related confounding effects .
Limitations and Challenges
  • In Vivo Performance : Despite high in vitro potency, this compound’s in vivo specificity in PET imaging is suboptimal compared to clinical-stage compounds like ITI-214 .
  • Therapeutic Scope : While ITI-214 is under investigation for Alzheimer’s disease, this compound remains a research tool due to its peripheral focus and lack of clinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04822163
Reactant of Route 2
Reactant of Route 2
PF-04822163

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.